3-Amino-1,4-dimethylpiperidin-2-one hydrochloride
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Overview
Description
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride is a chemical compound with a molecular formula of C7H15ClN2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride typically involves the reaction of 1,4-dimethylpiperidin-2-one with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-1,4-dimethylpiperidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperidin-2-one: A precursor in the synthesis of 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride.
3-Amino-1-methylpiperidin-2-one: A structurally similar compound with different substitution patterns.
3-Amino-1,4-dimethylpiperidine: A related compound with a similar core structure but lacking the carbonyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
3-amino-1,4-dimethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-3-4-9(2)7(10)6(5)8;/h5-6H,3-4,8H2,1-2H3;1H |
InChI Key |
OQLXUWJZXSWUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(=O)C1N)C.Cl |
Origin of Product |
United States |
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